6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives.
Scientific Research Applications
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR) . This interaction can modulate the expression of genes involved in drug metabolism and detoxification.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Benzo[d]-imidazo[2,1-B][1,3]thiazole derivatives
Uniqueness
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[2,1-B][1,3]thiazole derivatives, potentially offering different pharmacological properties and applications.
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
6-(dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9N3OS/c1-10(2)7-6(5-12)11-3-4-13-8(11)9-7/h3-5H,1-2H3 |
InChI Key |
XRAUBQXAOTUSAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N2C=CSC2=N1)C=O |
Origin of Product |
United States |
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